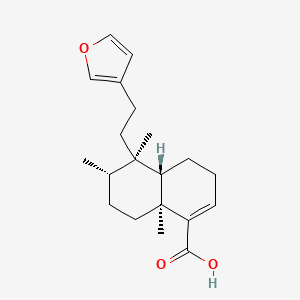
Hardwickic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hardwickic acid is a naturally occurring diterpenoid compound with the molecular formula C20H28O3. It is primarily isolated from plants belonging to the Croton genus, such as Croton aromaticus and Croton sylvaticus . This compound has garnered significant interest due to its diverse biological activities, including antinociceptive and insecticidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hardwickic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by oxidation and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the stembark of Croton sylvaticus . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hardwickic acid undergoes various chemical reactions, including:
Oxidation: Converts this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reduces the carbonyl groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .
Applications De Recherche Scientifique
Hardwickic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its insecticidal properties and potential as a natural pesticide.
Medicine: Explored for its antinociceptive effects, making it a candidate for pain management therapies.
Industry: Utilized in the development of bioactive compounds and natural product libraries for drug discovery.
Mécanisme D'action
Hardwickic acid exerts its effects primarily by blocking tetrodotoxin-sensitive voltage-dependent sodium channels . This blockade inhibits the transmission of pain signals, contributing to its antinociceptive properties . Additionally, its insecticidal activity is attributed to its ability to disrupt sodium channel function in insects .
Comparaison Avec Des Composés Similaires
Hautriwaic acid: Another diterpenoid with similar antinociceptive properties.
Kaurenoic acid: Known for its anti-inflammatory and antimicrobial activities.
Copalic acid: Exhibits significant hemolytic and nitric oxide inhibition activities.
Uniqueness of Hardwickic Acid: this compound stands out due to its dual functionality as both an antinociceptive and insecticidal agent . Its ability to selectively block sodium channels without affecting other ion channels makes it a unique and valuable compound for further research and development .
Propriétés
Numéro CAS |
24470-47-1 |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m0/s1 |
Clé InChI |
HHWOKJDCJVESIF-GIPAHHNCSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
SMILES canonique |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Synonymes |
hardwickic acid hardwickic acid, (-)-isomer hardwickiic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















